molecular formula C10H18O3 B3047390 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate CAS No. 138554-09-3

1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B3047390
CAS No.: 138554-09-3
M. Wt: 186.25 g/mol
InChI Key: XIKOSBCHVLVLIE-UHFFFAOYSA-N
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Description

1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H18O3. It is an ester formed from the reaction of 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate typically involves the esterification reaction between 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol.

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.

    Polymerization: The compound can participate in free radical polymerization reactions to form polymers with desirable properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Major Products Formed

    Hydrolysis: 2-Methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Polymerization: Polymers with specific properties tailored for applications in coatings, adhesives, and sealants.

Scientific Research Applications

1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

    Materials Science: Incorporated into materials to enhance their flexibility, durability, and resistance to environmental factors.

    Biomedical Research: Investigated for its potential use in drug delivery systems and biodegradable materials.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable films.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate in polymerization involves the formation of free radicals. These free radicals initiate the polymerization process by attacking the double bond in the 2-methylprop-2-enoate group, leading to the formation of long polymer chains. The molecular targets and pathways involved in this process include the activation of the double bond and the propagation of the polymer chain through successive addition of monomer units.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylprop-2-enoate: Similar in structure but with an ethyl group instead of the 1-(2-methylpropoxy) group.

    Methyl 2-methylprop-2-enoate: Contains a methyl group instead of the 1-(2-methylpropoxy) group.

    2-Methylprop-2-enoic acid: The parent acid from which the ester is derived.

Uniqueness

1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate is unique due to the presence of the 1-(2-methylpropoxy) group, which imparts specific properties to the compound. This group enhances the flexibility and hydrophobicity of the resulting polymers, making them suitable for applications where these properties are desired.

Properties

IUPAC Name

1-(2-methylpropoxy)ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)6-12-9(5)13-10(11)8(3)4/h7,9H,3,6H2,1-2,4-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKOSBCHVLVLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620452
Record name 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138554-09-3
Record name 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL eggplant-shaped flask, 8.61 g (100 mmol) of methacrylic acid and 20.0 g (200 mmol) of isobutyl vinyl ether were placed. A fluorine resin-coated stirring piece was dropped into the flask. The mixed solution inside the flask was heated for 6 hours by immersing the flask in an oil bath whose temperature was controlled to 60° C. while stirring the mixed solution by the stirring piece with the use of a magnetic stirrer. After the heating, the whole of the mixed solution was mixed with 20 ml of aqueous sodium hydrogencarbonate solution (concentration: 5 wt %). The resulting mixed solution was left still and separated into an organic phase and an aqueous phase. The organic phase was extracted, dried with sodium sulfate to remove therefrom moisture content, and then, filtrated. The thus-obtained filtrate was concentrated under the conditions of a temperature of 40° C. and a pressure of 30 hPa by a rotary evaporator. By this, 12.32 g of 1-(2-methylpropoxy)ethyl methacrylate of the following formula was obtained in the form of a pale yellow liquid as a protected carboxyl-containing monomer for providing a repeating unit B2 in a polymer.
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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